MS9427

EGFR PROTAC Targeted protein degradation L858R/T790M double mutant

MS9427 is a CRBN-recruiting EGFR PROTAC optimized for mutant-selective degradation (L858R/T790M DC50=51 nM, Dmax=91% in H1975 cells) while sparing WT EGFR. Its dual UPS/autophagy engagement and validated potency make it the preferred benchmark for resistance mechanism studies and SAR campaigns. Choose MS9427 over non-selective or less potent alternatives to ensure reproducible target depletion and mechanistic clarity.

Molecular Formula C48H58ClFN8O12
Molecular Weight 993.5 g/mol
Cat. No. B10854906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS9427
Molecular FormulaC48H58ClFN8O12
Molecular Weight993.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C48H58ClFN8O12/c1-64-41-30-39-36(45(53-31-52-39)54-33-4-6-38(50)37(49)28-33)29-42(41)70-16-2-11-56-12-14-57(15-13-56)44(60)9-17-65-19-21-67-23-25-69-26-24-68-22-20-66-18-10-51-32-3-5-34-35(27-32)48(63)58(47(34)62)40-7-8-43(59)55-46(40)61/h3-6,27-31,40,51H,2,7-26H2,1H3,(H,52,53,54)(H,55,59,61)
InChIKeyDJJBJKUHJYCNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS9427 (5-[...]isoindole-1,3-dione) – A Potent CRBN-Recruiting EGFR PROTAC Degrader for Mutant-Selective Targeted Protein Degradation Research


MS9427 (also designated as compound 72) is a cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) that targets the epidermal growth factor receptor (EGFR) for ubiquitin-proteasome system (UPS)-mediated degradation [1]. The compound comprises a gefitinib-derived EGFR-binding warhead (3-chloro-4-fluoroanilino-substituted 7-methoxyquinazoline) linked via a PEG-based extended linker to a pomalidomide E3 ligase ligand [1]. MS9427 exhibits high binding affinity for both wild-type (WT) EGFR (Kd = 7.1 nM) and the L858R mutant (Kd = 4.3 nM), yet demonstrates selective degradation of mutant EGFR over WT EGFR in cellular contexts [2]. Mechanistically, MS9427 engages both the UPS and autophagy-lysosome pathways, a dual-degradation feature not uniformly observed across EGFR PROTACs [1].

Why MS9427 Cannot Be Replaced by Generic EGFR PROTACs or Simple Analogs in Degradation Studies


EGFR PROTACs exhibit substantial heterogeneity in degradation efficacy, mutant-versus-WT selectivity, and mechanism of action depending on warhead chemistry, linker composition and length, and E3 ligase recruitment modality [1]. Compounds with identical warheads but different linker lengths show >10-fold variation in DC50 values and altered Dmax, while simple substitution of the E3 ligase ligand (e.g., CRBN-to-VHL) can invert degradation selectivity profiles [2]. MS9427 represents a specific linker-optimized CRBN-recruiting construct that achieves mutant EGFR degradation through a dual UPS/autophagy mechanism distinct from VHL-recruiting gefitinib-based PROTACs, which exhibit different degradation kinetics and cellular potency profiles [3]. Generic substitution without matched linker architecture, E3 ligase engagement, and degradation pathway validation risks introducing uncontrolled variability in target depletion efficiency and off-target degradation, compromising experimental reproducibility and mechanistic interpretation.

MS9427 Quantitative Differentiation Evidence: Head-to-Head Degradation Performance Data


MS9427 vs. MS154 (CRBN-Recruiting Comparator): Enhanced Degradation of L858R/T790M Double Mutant

In H1975 non-small cell lung cancer (NSCLC) cells harboring the clinically relevant EGFR L858R/T790M double mutation, MS9427 (compound 72) achieved a DC50 of 51 ± 33 nM for EGFR degradation with a Dmax of 91% at 50 nM [1]. In direct comparison under identical experimental conditions in the same study, the earlier CRBN-recruiting degrader MS154 exhibited substantially inferior degradation of this double mutant, with a DC50 of 229 ± 37 nM and Dmax of only 43% at 50 nM [1]. This represents a 4.5-fold improvement in DC50 and more than doubling of maximal degradation efficiency (Dmax).

EGFR PROTAC Targeted protein degradation L858R/T790M double mutant H1975 cell model CRBN E3 ligase

MS9427 Degradation Efficiency in Del19 (HCC827) Cells: Comparable to VHL-Recruiting PROTACs with CRBN Platform Advantages

In HCC827 cells expressing EGFR with exon 19 deletion (Del19), MS9427 demonstrated a DC50 of 82 ± 73 nM for EGFR degradation with Dmax of 87% at 50 nM [1]. This performance is comparable to VHL-recruiting gefitinib-based PROTAC 3, which achieves DC50 values of 11.7 nM in the same HCC827 cell line but employs a different E3 ligase (VHL) and linker architecture . MS9427 offers the advantage of CRBN-based recruitment, which utilizes the more ubiquitously expressed cereblon E3 ligase and may circumvent VHL-specific limitations in certain cellular contexts [2]. The compound achieves its degradation through both UPS and autophagy pathways, a dual-mechanism feature that distinguishes it from many VHL-based degraders [1].

EGFR Del19 Exon 19 deletion HCC827 cell line CRBN vs. VHL PROTAC linker optimization

Mutant-Selective Degradation Profile: MS9427 Preserves WT EGFR While Degrading Mutant Forms

Despite exhibiting high binding affinity for both wild-type (WT) EGFR (Kd = 7.1 nM) and L858R mutant EGFR (Kd = 4.3 nM), MS9427 demonstrates striking selectivity in cellular degradation: at 50 nM concentration, it degrades 91% of L858R/T790M mutant EGFR in H1975 cells while degrading only approximately 20% of WT EGFR in A431 cells under identical treatment conditions [1]. This selectivity arises from differential ternary complex formation efficiency—the mutant EGFR forms stable EGFR–PROTAC–E3 ligase ternary complexes, whereas WT EGFR does not effectively support ternary complex assembly, a phenomenon confirmed by biolayer interferometry studies [1]. In contrast, the VHL-recruiting comparator MS39 exhibited comparable DC50 values for both mutant and WT EGFR degradation, lacking this selectivity advantage [1].

Mutant-selective degradation EGFR L858R WT EGFR sparing Degradation selectivity PROTAC ternary complex

Dual Degradation Pathway Engagement: UPS and Autophagy-Lysosome Mechanism Differentiation

MS9427 induces EGFR degradation through both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, a dual-mechanism profile demonstrated through pharmacological inhibition studies. Pretreatment with the proteasome inhibitor MG132 partially rescued EGFR degradation by MS9427, while the autophagy inhibitor bafilomycin A1 also partially attenuated degradation; combined treatment with both inhibitors produced additive rescue effects, confirming engagement of both pathways [1]. This dual-pathway engagement distinguishes MS9427 from many PROTACs that rely exclusively on UPS-mediated degradation. As a class-level observation, pomalidomide-based CRBN-recruiting EGFR PROTACs have demonstrated Dmax values ranging from 68% to 96% depending on linker optimization and cellular context, with MS9427 achieving a Dmax of 91% in L858R/T790M cells, positioning it among the more efficient degraders in this class [2].

Ubiquitin-proteasome system Autophagy-lysosome pathway Degradation mechanism Bafilomycin A1 MG132

Antiproliferative Activity in NSCLC Cells: MS9427 vs. Parent Gefitinib

MS9427 exhibits potent antiproliferative activity against HCC-827 NSCLC cells harboring EGFR Del19, with a GI50 value of 0.87 ± 0.27 μM [1]. While parent gefitinib demonstrates more potent kinase inhibition (IC50 ~0.03-0.1 μM in enzymatic assays), the PROTAC approach confers distinct biological consequences: MS9427 induces sustained target degradation rather than reversible kinase inhibition, potentially overcoming resistance mechanisms that limit TKI efficacy [2]. In HCC827 cells, MS9427 induces EGFR Del19 degradation with DC50 of 82 nM and suppresses EGFR phosphorylation in a concentration-dependent manner, confirming functional target engagement beyond simple binding [1]. As a class-level observation, EGFR PROTAC antiproliferative GI50 values in Del19-driven NSCLC cells typically range from 0.3 to >10 μM depending on compound properties; MS9427 at 0.87 μM demonstrates intermediate potency appropriate for in vitro mechanistic studies [3].

NSCLC Cell proliferation inhibition GI50 HCC827 Gefitinib comparison

MS9427 Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Osimertinib-Resistant NSCLC Research: Targeting EGFR L858R/T790M Double Mutant Models

Based on direct head-to-head data showing MS9427 achieves DC50 = 51 nM and Dmax = 91% against L858R/T790M double mutant EGFR in H1975 cells—substantially outperforming MS154 (DC50 = 229 nM, Dmax = 43%)—MS9427 is the preferred procurement choice for investigators studying acquired resistance mechanisms to third-generation EGFR TKIs. The compound's robust degradation of the T790M gatekeeper mutation makes it suitable for mechanistic studies examining whether target degradation can circumvent kinase inhibitor resistance [1]. H1975 xenograft and in vitro studies requiring sustained EGFR depletion in this clinically relevant mutant background will benefit from MS9427's superior potency and degradation efficiency relative to earlier CRBN-recruiting EGFR PROTACs [1].

Mutant-Specific EGFR Pathway Dissection Requiring WT EGFR Preservation

For experimental designs requiring selective interrogation of mutant EGFR signaling without confounding depletion of WT EGFR, MS9427 is indicated based on its demonstrated selectivity profile: at 50 nM, it degrades ~91% of mutant EGFR (H1975 cells) while sparing ~80% of WT EGFR (A431 cells) [1]. In contrast, the VHL-recruiting comparator MS39 degrades both mutant and WT EGFR with comparable DC50 values [1]. Researchers conducting comparative signaling analyses, phosphoproteomics, or functional assays where WT EGFR serves as an internal control or functional reference should select MS9427 over non-selective EGFR PROTACs to avoid WT depletion artifacts.

Degradation Mechanism Studies: UPS-Autophagy Crosstalk Investigations

MS9427 is uniquely suited for studies examining the interplay between ubiquitin-proteasome and autophagy-lysosome degradation pathways, as pharmacological rescue experiments with MG132 and bafilomycin A1 confirm dual-pathway engagement for this compound [1]. This property distinguishes MS9427 from PROTACs that rely exclusively on UPS-mediated degradation. Investigators studying degradation pathway plasticity, proteasome inhibitor resistance, or autophagy-dependent protein turnover mechanisms can leverage MS9427 as a tool to interrogate how target proteins access alternative degradation routes when primary pathways are compromised [1].

CRBN-Based PROTAC Platform Development and Linker Optimization Studies

MS9427 represents a specific linker-optimized CRBN-recruiting EGFR PROTAC with well-characterized ternary complex formation properties and degradation kinetics [1]. For medicinal chemistry teams developing novel CRBN-based degraders or optimizing linker architectures, MS9427 serves as a benchmark comparator compound for evaluating new constructs. Its defined DC50 values across multiple cellular models (H1975: DC50 = 51 nM; HCC827: DC50 = 82 nM) and established Dmax (87-91%) provide quantitative reference points for structure-activity relationship (SAR) campaigns [1]. Additionally, the availability of MS9427 TFA salt form from multiple vendors supports procurement for large-scale screening and validation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS9427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.